molecular formula C10H8Cl3N3 B3197214 4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-amine CAS No. 1004194-66-4

4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-amine

Cat. No. B3197214
CAS RN: 1004194-66-4
M. Wt: 276.5 g/mol
InChI Key: WZCQIGJJWMCICA-UHFFFAOYSA-N
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Description

The compound “4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-amine” is a type of chlorinated aromatic hydrocarbon . It has a molecular formula of C10H6Cl3N2 and a molecular weight of 260.52704 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-amine” such as its melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazolo[1,5-a] Pyrimidines

    Compounds similar to 4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-amine have been synthesized and characterized for their potential biological activities in medicine. These include 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives (Xu Li-feng, 2011).

  • Chemoselectivity in Amination

    Studies have been conducted on the chemoselectivity in the amination of 4-chloroquinazolines with 3-amino-1H-pyrazoles, revealing insights into selective amination processes (Zhenlu Shen et al., 2010).

Chemical Reactions and Properties

  • Reaction Studies

    Research has been done on the reactions of 1H-pyrazol-5-amines with 4,5-dichloro-1,2,3-dithiazolium chloride, leading to the formation of various compounds, including N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines (Maria Koyioni et al., 2014).

  • Green Chemistry Applications

    The use of L-proline-catalyzed reactions in aqueous media to synthesize densely functionalized 4H-pyrano[2,3-c]pyrazoles demonstrates the compound's relevance in environmentally friendly chemical processes (P. Prasanna et al., 2013).

Biological and Medicinal Chemistry Applications

  • Antioxidant Evaluation

    Some derivatives of related pyrazole compounds have been synthesized and evaluated for their antioxidant properties, highlighting their potential in medicinal chemistry (M. Gouda, 2012).

  • Antimicrobial Activity

    Synthesis and in vitro antimicrobial activity of Schiff’s base, azetidinones, and thiazolidinones based on pyrazole structures have been studied, indicating the compound's potential in developing new antimicrobial agents (B. Mistry et al., 2016).

properties

IUPAC Name

4-chloro-1-[(2,6-dichlorophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl3N3/c11-7-2-1-3-8(12)6(7)4-16-5-9(13)10(14)15-16/h1-3,5H,4H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCQIGJJWMCICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1004194-66-4
Record name 4-chloro-1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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